molecular formula C10H16N4 B2690364 3-(4-Methylpiperazin-1-yl)pyridin-2-amine CAS No. 1565540-62-6

3-(4-Methylpiperazin-1-yl)pyridin-2-amine

Cat. No.: B2690364
CAS No.: 1565540-62-6
M. Wt: 192.266
InChI Key: BOMRADAXQDYILQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methylpiperazin-1-yl)pyridin-2-amine is a useful research compound. Its molecular formula is C10H16N4 and its molecular weight is 192.266. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Histamine H4 Receptor Ligands

A study on 2-aminopyrimidine-containing histamine H4 receptor (H4R) ligands utilized derivatives of 3-(4-Methylpiperazin-1-yl)pyridin-2-amine. These compounds showed potential as anti-inflammatory agents and exhibited antinociceptive activity in pain models, highlighting their potential in pain management (Altenbach et al., 2008).

Chiral Derivatization Reagent

(S)-1-(5-(4-Methylpiperazin-1-yl)-2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid, a derivative of this compound, was developed as a chiral derivatization reagent for ultrasensitive detection of amine enantiomers by HPLC-MS/MS. It showcased the compound's utility in analytical chemistry, particularly in the chiral analysis of metabolites (Jin et al., 2020).

In Situ Template Generation

In the synthesis of open-framework zinc phosphites and phosphates, derivatives of this compound were generated in situ through N-methylation transformations. This approach offers a novel route for the preparation of materials with potential applications in catalysis and separation technologies (Wang et al., 2013).

Tridentate Ligand for {Re(CO)3}+ Core Complexes

Arylpiperazines, including derivatives of this compound, were alkylated to provide tridentate ligands for the fac-{Re(CO)3}+ core. These complexes have been investigated for their potential in radiopharmaceutical applications, showcasing the versatility of this compound in medicinal and coordination chemistry (Wei et al., 2004).

Properties

IUPAC Name

3-(4-methylpiperazin-1-yl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4/c1-13-5-7-14(8-6-13)9-3-2-4-12-10(9)11/h2-4H,5-8H2,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOMRADAXQDYILQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(N=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.